3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide
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Overview
Description
“3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 7400-96-6. Its molecular formula is C9H14N2O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3 .Physical and Chemical Properties Analysis
The molecular weight of “3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide” is 230.29 . It is a powder at room temperature .Scientific Research Applications
Pharmacological and Biochemical Studies
Research indicates that benzenesulfonamide derivatives, such as 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, exhibit a range of biological activities. For instance, they have been identified as endothelin-A (ETA) selective antagonists, demonstrating functional activity in the inhibition of endothelin-1 in vivo. This suggests their potential application in addressing conditions associated with endothelin, such as cardiovascular diseases and possibly others (Murugesan et al., 1998). Moreover, some benzenesulfonamide derivatives like SB-399885 have shown cognitive-enhancing properties, indicating their potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Chemical Synthesis and Modification
In the realm of chemical synthesis, compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of benzenesulfonamide, have been synthesized and evaluated as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds are useful for investigating the pathophysiological role of the kynurenine pathway after neuronal injury, indicating their potential applications in neuroscientific research and therapy (Röver et al., 1997).
Anticonvulsant and Neuroprotective Properties
Benzenesulfonamide derivatives have also been investigated for their anticonvulsant activities. A novel series of these compounds containing 4-aminobenzenesulfonamide moieties has shown promising results in protecting against seizures, suggesting their potential application as anticonvulsant agents (Wang et al., 2015). Additionally, primary amino acid derivatives of benzenesulfonamide have been found to exhibit anticonvulsant properties and pain-attenuating effects, indicating their dual therapeutic potential in managing seizures and associated pain (King et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDOHLBFUWTDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284379 |
Source
|
Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-96-6 |
Source
|
Record name | 7400-96-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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